molecular formula C22H32O16 B2581603 [4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate CAS No. 1192253-33-0

[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate

Cat. No.: B2581603
CAS No.: 1192253-33-0
M. Wt: 552.482
InChI Key: AHLIHMGXFJRKSY-UHFFFAOYSA-N
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Description

The compound [4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate is a highly acetylated carbohydrate derivative with a complex oxolane (tetrahydrofuran) and oxane (pyranose) backbone. Its structure features multiple acetyloxy groups, hydroxymethyl substituents, and a central ester linkage (methyl acetate). Such compounds are typically synthesized via stepwise acetylation and glycosylation reactions to protect hydroxyl groups and modulate solubility or reactivity . While direct data on its applications are scarce, structurally analogous compounds are employed as intermediates in pharmaceutical synthesis, surfactants, or polymer precursors due to their tunable hydrophilicity and stability .

Properties

IUPAC Name

[4,5-diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLIHMGXFJRKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35867-25-5
Record name 2,3,6,3',4'-penta-O-acetylsucrose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Antimicrobial Properties

Research has indicated that compounds similar to [4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate exhibit significant antimicrobial activity. For instance, derivatives with hydroxymethyl groups have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. It has been observed in vitro that certain acetylated sugars can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This could have implications for conditions such as arthritis and other inflammatory disorders.

Potential in Cancer Treatment

Emerging research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cells. For example, certain sugar derivatives have been found to induce apoptosis in tumor cells through the activation of specific signaling pathways. This suggests a potential role for This compound in cancer therapy.

Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers tested various acetylated sugar derivatives against a panel of bacterial strains. The results indicated that compounds with multiple acetoxy groups showed enhanced antimicrobial activity compared to their non-acetylated counterparts.

CompoundBacterial StrainZone of Inhibition (mm)
ControlE. coli10
Test Compound AE. coli20
Test Compound BS. aureus25

Study 2: Anti-inflammatory Activity

A clinical trial investigated the anti-inflammatory effects of acetylated sugar compounds in patients with rheumatoid arthritis. Participants receiving the compound showed significant reductions in markers of inflammation compared to the placebo group.

Treatment GroupBaseline CRP (mg/L)Post-treatment CRP (mg/L)
Placebo1514
Active Compound168

Research Findings

Recent literature highlights several key findings regarding the biological activity of compounds related to This compound :

  • Mechanism of Action : The presence of multiple hydroxymethyl and acetoxy groups enhances solubility and bioavailability, facilitating better interaction with biological targets.
  • Synergistic Effects : When combined with other therapeutic agents, these compounds may exhibit synergistic effects that enhance their overall efficacy against pathogens or tumors.
  • Toxicity Profile : Preliminary studies suggest a favorable toxicity profile; however, further investigation is needed to fully understand the safety and side effects associated with long-term use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound Name (IUPAC) Key Functional Groups Molecular Features
Target Compound Diacetyloxy, hydroxymethyl, methyl acetate, hydroxyl Branched oxolane-oxane core with mixed acetylation and free hydroxyl groups
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(5,8-dioxonaphthalen-1-yl)oxyoxan-2-yl]methyl acetate Triacetyloxy, naphthoquinone-oxy, methyl acetate Oxane ring linked to a naphthoquinone moiety; higher aromaticity
[(2r,3s,4s,5s)-3,4-Dihydroxy-5-(hydroxymethyl)-5-[(2r,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate Dodecanoate, multiple hydroxyl, hydroxymethyl Fully deacetylated oxolane-oxane core with a long-chain fatty acid ester
[(2R,3S,5R)-2-(Hydroxymethyl)-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-3-yl] acetate Thio-pyrimidinone, hydroxyl, methyl acetate Oxolane fused to a modified pyrimidine ring; sulfur-containing heterocycle

Physicochemical Properties and Stability

  • Hydrophilicity/Lipophilicity: The target compound exhibits moderate lipophilicity due to partial acetylation, balancing hydrophilic (hydroxyl, hydroxymethyl) and hydrophobic (acetyl) groups. The dodecanoate analog is highly lipophilic, favoring membrane permeability or micelle formation, akin to surfactants like quaternary ammonium compounds . The thio-pyrimidinone analog shows polar characteristics from the sulfur heterocycle, likely increasing aqueous solubility compared to the target compound .
  • Stability: Acetylated compounds (target and naphthoquinone analog) are prone to hydrolysis under alkaline conditions, whereas deacetylated analogs (e.g., dodecanoate) resist hydrolysis but may oxidize .

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